molecular formula C8H6ClFO2 B3042168 4-Fluoro-2-methoxybenzoyl chloride CAS No. 5213-17-2

4-Fluoro-2-methoxybenzoyl chloride

Cat. No. B3042168
CAS RN: 5213-17-2
M. Wt: 188.58 g/mol
InChI Key: KOHPYCKBINGPFW-UHFFFAOYSA-N
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Description

4-Fluoro-2-methoxybenzoyl chloride is a chemical compound with the CAS Number: 5213-17-2 . It has a molecular weight of 188.59 and its IUPAC name is 4-fluoro-2-methoxybenzoyl chloride . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 4-Fluoro-2-methoxybenzoyl chloride is 1S/C8H6ClFO2/c1-12-7-4-5(10)2-3-6(7)8(9)11/h2-4H,1H3 . This indicates that the compound consists of 8 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 2 oxygen atoms.


Chemical Reactions Analysis

Benzoyl chlorides, including 4-Fluoro-2-methoxybenzoyl chloride, are reactive acylating agents. They can react with carboxylic acids, alcohols, and amines to yield respective carboxylic anhydrides, esters, and amides . They can also undergo Friedel-Crafts acylation reactions .


Physical And Chemical Properties Analysis

4-Fluoro-2-methoxybenzoyl chloride is a solid compound . It has a molecular weight of 188.59 .

Safety and Hazards

The safety data sheet for 4-Fluoro-2-methoxybenzoyl chloride indicates that it should not be inhaled and contact with skin, eyes, or clothing should be avoided . It should be used only outdoors or in a well-ventilated area . Contact with water liberates toxic gas .

Mechanism of Action

properties

IUPAC Name

4-fluoro-2-methoxybenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-12-7-4-5(10)2-3-6(7)8(9)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHPYCKBINGPFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601298125
Record name 4-Fluoro-2-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601298125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-methoxybenzoyl chloride

CAS RN

5213-17-2
Record name 4-Fluoro-2-methoxybenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5213-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-2-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601298125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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